molecular formula C17H11ClF3NO3 B6135766 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE

Cat. No.: B6135766
M. Wt: 369.7 g/mol
InChI Key: LCQWELUHLGEUNG-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of amides This compound features a benzodioxole moiety and a chlorotrifluoromethylphenyl group, which are connected through a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Propenamide Linkage: The propenamide linkage is introduced via a condensation reaction between an appropriate aldehyde and an amine.

    Attachment of the Chlorotrifluoromethylphenyl Group: The final step involves the coupling of the benzodioxole-propenamide intermediate with a chlorotrifluoromethylphenyl derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the propenamide linkage, converting it to a saturated amide.

    Substitution: The chlorotrifluoromethylphenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[2-BROMO-5-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE: Similar structure with a bromine atom instead of chlorine.

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[2-CHLORO-5-(DIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE: Similar structure with a difluoromethyl group instead of trifluoromethyl.

Uniqueness

The uniqueness of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO3/c18-12-4-3-11(17(19,20)21)8-13(12)22-16(23)6-2-10-1-5-14-15(7-10)25-9-24-14/h1-8H,9H2,(H,22,23)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQWELUHLGEUNG-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.